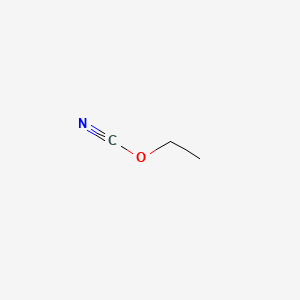
3-(2-Hydroxyethyl)benzene-1,2-diol
Overview
Description
3-(2-Hydroxyethyl)benzene-1,2-diol, also known as 3,4-dihydroxyphenylethanol, is an organic compound with the molecular formula C8H10O3. It is a derivative of catechol, where a hydroxyethyl group is attached to the benzene ring. This compound is known for its antioxidant properties and is found in various natural sources, including olive oil.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)benzene-1,2-diol can be achieved through several methods. One common approach involves the reduction of 3,4-dihydroxyacetophenone using sodium borohydride in methanol. The reaction proceeds under mild conditions and yields the desired product with high purity.
Another method involves the hydroxylation of 3-ethylphenol using a suitable oxidizing agent such as potassium permanganate. This reaction requires careful control of temperature and pH to ensure selective hydroxylation at the desired positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3,4-dihydroxyacetophenone. This process is carried out in the presence of a palladium catalyst under high pressure and temperature. The use of a continuous flow reactor allows for efficient production and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can yield catechol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinones.
Reduction: Catechol derivatives.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-(2-Hydroxyethyl)benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized as an antioxidant in cosmetic and food products to prevent oxidation and extend shelf life.
Mechanism of Action
The antioxidant properties of 3-(2-Hydroxyethyl)benzene-1,2-diol are attributed to its ability to donate hydrogen atoms and neutralize free radicals. The compound interacts with reactive oxygen species, preventing cellular damage and oxidative stress. It also modulates various signaling pathways involved in inflammation and apoptosis, contributing to its protective effects.
Comparison with Similar Compounds
3-(2-Hydroxyethyl)benzene-1,2-diol is similar to other dihydroxybenzenes, such as catechol, resorcinol, and hydroquinone. its unique hydroxyethyl group imparts distinct properties and reactivity.
Similar Compounds
Catechol (1,2-dihydroxybenzene): Known for its role in the synthesis of various pharmaceuticals and polymers.
Resorcinol (1,3-dihydroxybenzene): Used in the production of resins and adhesives.
Hydroquinone (1,4-dihydroxybenzene): Commonly used in photographic developers and skin-lightening products.
Properties
IUPAC Name |
3-(2-hydroxyethyl)benzene-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3,9-11H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWUADRTJXFXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510916 | |
| Record name | 3-(2-Hydroxyethyl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62978-84-1 | |
| Record name | 3-(2-Aminoethyl)catechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62978-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Hydroxyethyl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[3,4'-Bipyridin]-6(1H)-one](/img/structure/B3055011.png)




